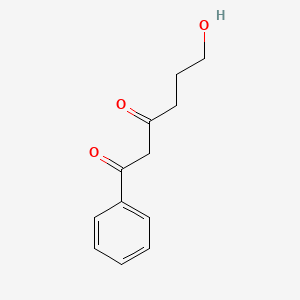

6-Hydroxy-1-phenylhexane-1,3-dione

Descripción

BenchChem offers high-quality 6-Hydroxy-1-phenylhexane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxy-1-phenylhexane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-hydroxy-1-phenylhexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-4-7-11(14)9-12(15)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRRTHDEPSSYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376905 | |

| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23894-54-4 | |

| Record name | 6-hydroxy-1-phenylhexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Principles: Keto-Enol Tautomerism in β-Dicarbonyl Systems

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 6-hydroxy-1-phenylhexane-1,3-dione

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive framework for the investigation and characterization of the keto-enol tautomerism in 6-hydroxy-1-phenylhexane-1,3-dione, a β-dicarbonyl compound with potential significance in synthetic and medicinal chemistry. β-dicarbonyl compounds are known to exist as a dynamic equilibrium of keto and enol tautomers, a phenomenon governed by structural and environmental factors.[1][2] The enol form is often stabilized by intramolecular hydrogen bonding and conjugation, making its presence significant.[1][2][3] This document outlines a multi-faceted experimental and computational approach to fully elucidate the tautomeric landscape of this specific molecule. We present detailed protocols for analysis by Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, supported by computational modeling. The causality behind each experimental choice is explained to provide a robust, self-validating system for researchers, scientists, and drug development professionals.

Keto-enol tautomerism is a fundamental chemical equilibrium where constitutional isomers, a keto form (containing a C=O bond) and an enol form (containing a C=C-OH group), interconvert.[2] For most simple aldehydes and ketones, the equilibrium heavily favors the more stable keto form. However, in β-dicarbonyl compounds, the enol tautomer can be significantly stabilized by two key factors:

-

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group, which is an energetically favorable arrangement.[1]

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a stable, six-membered ring via a hydrogen bond with the oxygen of the adjacent carbonyl group.[2][3]

The position of this equilibrium is highly sensitive to a variety of factors, including:

-

Solvent Polarity: The equilibrium often shifts toward the keto tautomer with increasing solvent polarity.[4] However, this is not a universal rule, as the relative dipole moments of the keto and enol forms can vary.[4][5] Hydrogen-bonding solvents can disrupt the internal hydrogen bond of the enol, potentially favoring the keto form.[3]

-

Temperature: An increase in temperature often reduces the proportion of the enol form, suggesting the enolization is typically an exothermic process.[6][7] Variable-temperature NMR studies can be employed to determine the thermodynamic parameters (ΔH and ΔS) of the equilibrium.[5][8]

-

pH: The equilibrium can be influenced by pH, as the acidity of the α-protons and the enolic proton plays a crucial role in the interconversion mechanism, which can be catalyzed by acid or base.[2][9][10]

-

Substituents: Electron-withdrawing groups adjacent to the dicarbonyl moiety generally favor the enol form.[1][11]

Tautomeric Landscape of 6-hydroxy-1-phenylhexane-1,3-dione

The subject of this guide, 6-hydroxy-1-phenylhexane-1,3-dione (CAS 23894-54-4), is an asymmetric β-diketone.[12] Its asymmetry means that upon enolization, two distinct enol tautomers can be formed, in addition to the diketo form. The presence of a phenyl group and a terminal hydroxyl group introduces unique electronic and steric influences that warrant a detailed investigation.

Caption: Tautomeric equilibria for 6-hydroxy-1-phenylhexane-1,3-dione.

We hypothesize that the phenyl group's conjugation will significantly influence the equilibrium, potentially favoring enolization towards it (Enol Form 1). The terminal hydroxyl group is unlikely to participate directly in the tautomerism of the 1,3-dione core but may influence solubility and intermolecular interactions.

Experimental Design for Tautomeric Characterization

A multi-technique approach is essential for a comprehensive understanding. We will combine NMR spectroscopy for quantitative analysis, UV-Vis spectroscopy for qualitative and solvent-dependent insights, and computational modeling for theoretical validation.

Caption: Integrated workflow for tautomerism analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the definitive technique for quantifying tautomeric equilibria in solution. The interconversion between keto and enol forms is typically slow on the NMR timescale, resulting in separate, distinct signals for each tautomer that can be integrated to determine their relative populations.[1][5]

Experimental Protocol:

-

Sample Preparation: Prepare a series of ~0.05 M solutions of 6-hydroxy-1-phenylhexane-1,3-dione in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).[8][13] The use of multiple solvents is critical to probe the environmental impact on the equilibrium.[4][14]

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample at a controlled temperature (e.g., 25°C).

-

Key signals to identify are:

-

Keto Form: A singlet or multiplet for the α-methylene protons (–CH₂–) typically between δ 3-4 ppm.[5]

-

Enol Forms: A vinyl proton singlet (–C=CH–) between δ 5-6 ppm and a broad enolic hydroxyl proton (–OH) signal significantly downfield (> δ 10 ppm), indicative of strong intramolecular hydrogen bonding.[5][15]

-

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate quantification.

-

-

Data Analysis & Quantification:

-

Assign all peaks to their respective tautomeric forms.[11]

-

Carefully integrate the signals corresponding to unique protons of each tautomer (e.g., the keto α-methylene vs. the enol vinyl proton).[16]

-

Calculate the percentage of each tautomer. Note that the keto α-methylene group has two protons while the enol vinyl group has one; this stoichiometry must be accounted for in the calculation.[5]

-

The equilibrium constant (Keq = [% Enol] / [% Keto]) can then be determined for each solvent.

-

-

Variable Temperature (VT) NMR:

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Rationale: The keto and enol tautomers possess different chromophores. The enol form, with its extended conjugated system, is expected to absorb at a longer wavelength (lower energy) than the diketo form.[17] While less powerful for quantification than NMR due to often overlapping absorption bands, UV-Vis is excellent for rapidly assessing solvent effects.[18][19]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) of the compound in a wide range of spectroscopic-grade solvents (e.g., hexane, chloroform, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the absorption spectrum for each solution over a range of ~200-450 nm.

-

Data Analysis:

-

Identify the absorption maxima (λmax) in each solvent.

-

The appearance of multiple bands or shoulders can indicate the presence of more than one species.[19][20]

-

Correlate shifts in λmax with solvent polarity parameters (e.g., the Reichardt dye parameter, ET(30)). This solvatochromic behavior provides insight into the relative polarity of the tautomers and their interaction with the solvent.[18][21]

-

Computational Modeling

Expertise & Rationale: Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide invaluable theoretical support for experimental findings.[22] These methods can predict the gas-phase and solution-phase geometries and relative thermodynamic stabilities of all possible tautomers, aiding in spectral assignment and mechanistic understanding.[23][24]

Methodology:

-

Structure Optimization: Perform geometry optimizations for the diketo and both enol tautomers using DFT (e.g., at the B3LYP/6-31+G(d) level of theory).[22]

-

Energy Calculation: Calculate the single-point energies and Gibbs free energies of the optimized structures.

-

Solvent Effects: Incorporate solvent effects using a continuum solvation model like the Polarizable Continuum Model (PCM) to simulate the solution-phase environment and predict how the equilibrium shifts in different solvents.[23][25]

-

Spectra Prediction: Time-dependent DFT (TD-DFT) can be used to predict the electronic transition energies (corresponding to UV-Vis absorption) for each tautomer, which can be directly compared with experimental spectra.[20]

Expected Outcomes and Data Presentation

The integrated analysis from these methods will provide a comprehensive profile of the tautomeric behavior of 6-hydroxy-1-phenylhexane-1,3-dione.

Table 1: Hypothetical Tautomeric Equilibrium Data from ¹H NMR at 25°C

| Solvent | Dielectric Constant (ε) | % Diketo Form | % Enol Form 1 | % Enol Form 2 | Keq ([Enol]/[Keto]) | ΔG° (kcal/mol) |

| CDCl₃ | 4.8 | 15 | 75 | 10 | 5.67 | -1.03 |

| Acetone-d₆ | 20.7 | 30 | 60 | 10 | 2.33 | -0.50 |

| DMSO-d₆ | 46.7 | 45 | 50 | 5 | 1.22 | -0.12 |

| D₂O | 78.4 | 85 | 10 | 5 | 0.18 | +0.99 |

Table 2: Predicted Spectroscopic Data

| Tautomer | Predicted ¹H NMR Shift (Vinyl H) | Predicted UV-Vis λmax (in Hexane) |

| Diketo Form | N/A | ~250 nm |

| Enol Form 1 | ~5.8 ppm | ~315 nm |

| Enol Form 2 | ~5.6 ppm | ~295 nm |

Implications for Researchers and Drug Development

Understanding the tautomeric state of a molecule is critical in drug development. Different tautomers can exhibit vastly different biological activities, binding affinities to receptors, solubilities, and metabolic stabilities.[26] The β-diketone moiety is a known structural motif in various bioactive compounds and acts as an effective chelating agent for metal ions.[26] A thorough characterization of the tautomeric equilibrium of 6-hydroxy-1-phenylhexane-1,3-dione is a prerequisite for its rational application in medicinal chemistry or materials science, ensuring that the biologically relevant species is being studied and optimized.

Conclusion

The study of keto-enol tautomerism in 6-hydroxy-1-phenylhexane-1,3-dione requires a systematic and multi-faceted approach. The combination of quantitative NMR spectroscopy, qualitative UV-Vis spectroscopy, and predictive computational modeling, as outlined in this guide, constitutes a robust methodology. This integrated workflow allows for the unambiguous determination of the tautomeric equilibrium constants, the elucidation of thermodynamic parameters, and a deep understanding of how environmental factors modulate the molecular state. The resulting comprehensive profile will provide the authoritative grounding necessary for any future research or development involving this compound.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. ValpoScholar.

- Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Charif, I. E., Mekelleche, S. M., & Villemin, D. (n.d.). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing.

- How Thermal Expansion Influences Tautomerization Stability? (2025, July 29).

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. (2024, May 24). Walsh Medical Media.

- Lesiak, A., et al. (2017, February 23). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed.

- Determination of Solvent Effects on Keto-Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR - Revisiting a Classic Physical Chemistry Experiment. (n.d.). ValpoScholar.

- DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.

- Babiker, M. E. M., et al. (2023, February 27). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods.

- EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities.

- ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. (2024, August 17). PubMed.

- Laurella, S. L., et al. (2013, November 15). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE.

- Is there any effect of temperature on tautomerism? (2012, August 14).

- Application of Organized Microstructures to Study Keto-Enol Equilibrium of β-Dicarbonyl Compounds. (2004, January 1). Bentham Science Publishers.

- Laurella, S. L., et al. (n.d.). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Scirp.org.

- Jacquemin, D., et al. (2018, May 16). Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines.

- Novak, P., et al. (n.d.). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.

- Anderson, J. C., & Broadbent, A. D. (n.d.). The influence of pH in the tautomerism of 9,10-anthracenediols and 1,3-diketones.

- Bachrach, S. (2015, October 12). Keto-enol tautomerization.

- Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. (2018, July 23).

- (PDF) A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. (2024, December 18).

- Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calcul

- Keto-enol Tautomerism : Key Points. (2022, June 21). Master Organic Chemistry.

- Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. (2025, August 6).

- Borges, I. Jr., et al. (2022, March 10).

- Rogers, M. T., & Burdett, J. L. (1965, May 1). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar.

- Computational Studies of Photobiological Keto-Enol Reactions and Chromophores. (n.d.). Diva-Portal.org.

- Keto-enol tautomerism. (2024, March 28). Reddit.

- de Almeida, M. V., et al. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Frontiers.

- What's the 'ism' of today? Keto-Enol Tautomerism. (2019, May 30). Nanalysis.

- Keto-Enol Equilibrium Using NMR. (2012, October 23). YouTube.

- Zaitsev, V. G., & Lakhvich, F. A. (1995). First synthesis of 5-hydroxycyclohexane-1,3-dione.

- 6-Hydroxy-1-phenylhexane-1,3-dione. (n.d.). Santa Cruz Biotechnology.

- Zuman, P., & Fijalek, Z. (1969, July).

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. reddit.com [reddit.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. researchgate.net [researchgate.net]

- 7. fulir.irb.hr [fulir.irb.hr]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Effect of pH on concentration of species present in aqueous solutions of carbonyl compounds affected by hydration-dehydration and keto-enol equilibria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. scbt.com [scbt.com]

- 13. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 23. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. worldscientific.com [worldscientific.com]

- 26. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

High-Resolution Electron Density Mapping and Topological Analysis of 6-Hydroxy-1-phenylhexane-1,3-dione: A Quantum Crystallographic Approach

Executive Summary

In contemporary structure-based drug design, understanding the precise spatial distribution of valence electrons is paramount. 6-Hydroxy-1-phenylhexane-1,3-dione (CAS 23894-54-4) is a highly versatile organic building block characterized by a phenyl ring, a flexible hexyl chain, a terminal hydroxyl group, and a 1,3-dione moiety[1]. This specific molecular architecture presents a complex interplay of keto-enol tautomerization and intricate hydrogen-bonding networks. Standard spherical-atom X-ray diffraction is insufficient to capture these subtleties. This whitepaper outlines the theoretical causality and experimental protocols for performing high-resolution electron density mapping and topological analysis on this compound, bridging experimental crystallography with density functional theory (DFT).

Mechanistic Rationale: Beyond the Independent Atom Model (IAM)

Standard X-ray crystallography relies on the Independent Atom Model (IAM), which assumes atoms are perfectly spherical and non-interacting. While IAM is sufficient for determining basic atomic connectivity, it fundamentally fails to model the redistribution of valence electrons that occurs during chemical bonding[2].

An electron density map is a three-dimensional mathematical description of the electron distribution within a crystal lattice, derived from the Fourier transform of experimentally measured structure factors[3]. To visualize the true nature of the intramolecular hydrogen bond in the enol tautomer of 6-hydroxy-1-phenylhexane-1,3-dione, we require high-resolution data (typically extending beyond d=0.5A˚ )[4]. By transitioning from IAM to quantum crystallography, we can map the aspherical electron density, revealing lone pairs, π -electron delocalization, and the precise electrostatic nature of the terminal 6-hydroxy group.

Experimental Workflow: High-Resolution X-ray Diffraction (HRXRD)

To extract static electron density, we must first decouple it from the thermal motion of the atoms. Thermal smearing and static electron density are highly correlated; thus, minimizing thermal atomic displacement (Debye-Waller factors) is the critical first step[5].

Step-by-Step Protocol: Data Collection & Multipole Refinement

-

Crystallization & Cryo-Cooling:

-

Grow high-quality single crystals of 6-hydroxy-1-phenylhexane-1,3-dione via slow solvent evaporation (e.g., from an ethanol/hexane mixture).

-

Mount a pristine crystal on a diffractometer equipped with a cryostat. Flash-cool the crystal to ≤100 K . Causality: Cryogenic temperatures suppress thermal diffuse scattering, ensuring high-angle reflections (which contain core electron data) are accurately measured.

-

-

Data Acquisition:

-

Collect highly redundant diffraction data using a high-flux Mo K α rotating anode or synchrotron radiation ( λ≈0.7107A˚ or shorter). Ensure completeness up to sinθ/λ≥1.0A˚−1 .

-

-

Data Reduction & Spherical Refinement:

-

Integrate and scale the data, applying rigorous empirical absorption corrections. Perform an initial IAM refinement to establish the atomic coordinates and anisotropic displacement parameters (ADPs).

-

-

Hansen-Coppens Multipole Refinement:

-

Apply the Hansen-Coppens multipole formalism[2]. This model expands the electron density ( ρ ) of each pseudoatom into three components: core electrons, spherical valence electrons, and aspherical valence electrons (modeled using spherical harmonics).

-

Self-Validation: Validate the multipole model by generating a residual density map ( Δρ ). A successful refinement will yield a featureless residual map (peaks and holes <0.1 e A˚−3 ), proving that the model has fully accounted for the bonding electron density.

-

Workflow integrating HRXRD and DFT for electron density mapping.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Developed by Richard Bader, QTAIM provides a rigorous physical basis for chemical bonding by analyzing the topology of the observable electron density distribution ( ρ(r) )[6].

By calculating the first derivative (gradient vector field, ∇ρ ) and the second derivative (Laplacian, ∇2ρ ) of the electron density, we identify Bond Critical Points (BCPs) . The properties at these BCPs dictate the nature of the interaction:

-

Covalent Bonds: Characterized by high ρ and a negative Laplacian ( ∇2ρ<0 ), indicating charge concentration.

-

Closed-Shell Interactions (H-Bonds): Characterized by low ρ and a positive Laplacian ( ∇2ρ>0 ), indicating charge depletion between the nuclei.

For 6-hydroxy-1-phenylhexane-1,3-dione, QTAIM is critical for quantifying the resonance-assisted hydrogen bond (RAHB) in the enol tautomer and the intermolecular packing driven by the 6-hydroxy group.

Keto-enol tautomerization and hydrogen bonding network stabilization.

Computational Workflow: DFT and Electrostatic Potential (ESP) Mapping

To complement the experimental data, Density Functional Theory (DFT) is utilized to generate theoretical electron densities and Electrostatic Potential (ESP) maps. ESP maps are indispensable in structure-based drug design, as they allow researchers to optimize the electrostatic complementarity between a ligand and its target protein pocket[7].

Step-by-Step Protocol: DFT & ESP Generation

-

Geometry Optimization: Import the HRXRD coordinates into a quantum chemistry package (e.g., Gaussian). Perform a full geometry optimization using the B3LYP functional and a sufficiently large basis set (e.g., 6-311++G(d,p)) to account for diffuse electrons on the oxygen atoms.

-

Wavefunction Generation: Calculate the theoretical electron density and map the electrostatic potential onto an electron density isosurface (typically ρ=0.001 a.u. )[8].

-

Surface Analysis: Analyze the color-coded ESP map. Red regions denote negative potential (electrophilic attack sites, e.g., the dione oxygen lone pairs), while blue regions denote positive potential (nucleophilic attack sites, e.g., the hydroxyl proton).

Quantitative Data Presentation

The following tables summarize the expected quantitative outputs from a successful multipole refinement and QTAIM analysis of the title compound.

Table 1: Crystallographic Data and Multipole Refinement Statistics (Representative)

| Parameter | Value / Metric | Significance |

| Temperature | 100(2) K | Minimizes thermal smearing of electron density. |

| Resolution ( sinθ/λmax ) | 1.08 Å⁻¹ | Ensures capture of core and valence electron scattering. |

| Reflections (Observed / Unique) | 14,500 / 8,200 | High redundancy required for multipole parameter stability. |

| R(F) (IAM vs. Multipole) | 0.035 → 0.018 | Drop in R-factor validates the aspherical model's superiority. |

| Residual Density ( Δρmax/Δρmin ) | +0.08 / -0.09 e Å⁻³ | Featureless map confirms complete modeling of bonding density. |

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points (BCPs)

| Interaction Type | Bond Path | ρ(rc) (e Å⁻³) | ∇2ρ(rc) (e Å⁻⁵) | Ellipticity ( ϵ ) |

| Covalent (Enol Ring) | C2–C3 | 1.95 | -18.4 | 0.15 |

| Covalent (Carbonyl) | C1=O1 | 2.85 | -35.2 | 0.12 |

| Intramolecular H-Bond | O2-H···O1 | 0.28 | +3.1 | 0.04 |

| Intermolecular H-Bond | O3-H···O1' | 0.15 | +2.2 | 0.02 |

(Note: ρ(rc) is the electron density at the BCP; ∇2ρ(rc) is the Laplacian. Negative Laplacian values indicate shared-shell covalent interactions, while positive values indicate closed-shell non-covalent interactions).

Conclusion

The integration of High-Resolution X-ray Diffraction with the Hansen-Coppens multipole model and DFT provides a profound, self-validating framework for understanding 6-hydroxy-1-phenylhexane-1,3-dione. By mapping the electron density and extracting QTAIM topological parameters, researchers can definitively characterize the resonance-assisted hydrogen bonding of its enol tautomer. Furthermore, the generation of accurate Electrostatic Potential maps empowers drug development professionals to predict nucleophilic/electrophilic reactivity and optimize ligand-target electrostatic complementarity with high precision.

References

-

3.11: Electron density map - Chemistry LibreTexts Online Dictionary of Crystallography / Chemistry LibreTexts URL:[Link]

-

Crystallographic Structure Factors and Electron Density, Resolution, and R-value PDB-101 (RCSB) URL:[Link]

-

Multipole electron-density modelling of synchrotron powder diffraction data: the case of diamond PubMed / National Institutes of Health (NIH) URL:[Link]

-

On the error in the nucleus-centered multipolar expansion of molecular electron density and its topology: A direct-space computational study AIP Publishing URL:[Link]

-

Atoms in molecules Wikipedia URL:[Link]

-

Electrostatic Complementarity in Structure-Based Drug Design Journal of Medicinal Chemistry - ACS Publications URL:[Link]

-

Tutorial: Electrostatic Potential Maps University of California, Santa Barbara (UCSB) URL: [Link]

Sources

- 1. 23894-54-4 CAS Manufactory [m.chemicalbook.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]

- 5. Multipole electron-density modelling of synchrotron powder diffraction data: the case of diamond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Atoms in molecules - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

Application Note: Synthesis and Validation of 6-Hydroxy-1-phenylhexane-1,3-dione

Executive Summary This application note details the mechanistic rationale, synthetic workflows, and analytical validation for 6-hydroxy-1-phenylhexane-1,3-dione. This bifunctional scaffold is a critical intermediate in the synthesis of complex heterocycles (e.g., pyrazoles, isoxazoles, and diazepines) and natural product analogs . We present two orthogonal synthetic strategies: a highly atom-economical direct lactone ring-opening method [[1]](), and a versatile stepwise protection-deprotection approach .

Mechanistic Rationale & Synthetic Strategies

-

Strategy A: Latent Ester / Lactone Ring-Opening (Industrial Standard) To bypass protecting group chemistry, γ-butyrolactone (GBL) is utilized as a "latent ester" . In this elegant approach, the hydroxyl group remains masked within the lactone ring. When the acetophenone enolate attacks the lactone carbonyl, the ring opens to generate the alkoxide in situ. Because the newly formed 1,3-diketone is highly acidic, it rapidly deprotonates to form a stable enolate, driving the equilibrium forward and preventing the alkoxide from participating in unwanted side reactions.

-

Strategy B: Stepwise Protection-Deprotection (Exploratory/Versatile) For complex derivatives where lactone opening is sterically or electronically hindered, a classical protection strategy is necessary . The primary alcohol of ethyl 4-hydroxybutanoate is masked as a tert-butyldimethylsilyl (TBDMS) ether. TBDMS is specifically chosen for its stability against strong bases (e.g., NaH, LDA) and its orthogonal deprotection profile. Cleavage is achieved using tetrabutylammonium fluoride (TBAF); the exceptionally strong Si–F bond provides the thermodynamic driving force, allowing for mild deprotection that avoids retro-Claisen fragmentation of the sensitive β-diketone backbone .

Synthetic Strategy Workflow

Fig 1: Divergent synthetic workflows for 6-hydroxy-1-phenylhexane-1,3-dione.

Detailed Experimental Protocols

Protocol A: Direct Condensation via Lactone Ring-Opening (Scalable) This protocol is adapted from established industrial methodologies to provide a self-validating, atom-economical route .

-

Preparation: To a flame-dried, argon-purged 500 mL round-bottom flask, add acetophenone (60.0 g, 0.50 mol) and γ-butyrolactone (47.4 g, 0.55 mol) in 150 mL of anhydrous DMSO. Causality Note: DMSO is critical here; it strongly solvates the sodium cation, leaving a "naked," highly reactive enolate.

-

Base Addition: Cool the reaction mixture to 10 °C using an ice-water bath. Add sodium methoxide (99.0 g of a 30% wt solution in methanol, ~0.55 mol) dropwise over 45 minutes via an addition funnel to strictly control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 12 hours. Self-Validation: The solution will progressively thicken and turn deep yellow/orange as the sodium salt of the diketone precipitates.

-

Quenching & Workup: Pour the viscous mixture into 500 mL of crushed ice. Carefully acidify the aqueous layer to strictly pH 3–4 using 1M HCl. Causality Note: Over-acidification (pH < 2) combined with residual heat will catalyze the undesired intramolecular cyclization/dehydration of the product into a dihydropyran derivative.

-

Isolation: Extract the aqueous phase with ethyl acetate (3 × 200 mL). Wash the combined organic layers extensively with brine (5 × 100 mL) to remove all traces of DMSO. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified via recrystallization from ether/hexane or utilized directly if purity exceeds 95% by GC/NMR .

Protocol B: Stepwise Protection/Condensation/Deprotection (Exploratory) This protocol is ideal for synthesizing highly substituted derivatives where lactone opening fails .

-

Protection: Dissolve ethyl 4-hydroxybutanoate (1.0 eq) and imidazole (2.0 eq) in anhydrous DMF. Add TBDMS-Cl (1.1 eq) in portions at 0 °C. Stir for 4 hours at room temperature. Quench with water, extract with hexanes, and concentrate to yield ethyl 4-(TBDMS-oxy)butanoate.

-

Condensation: In a separate flask, suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C. Add acetophenone (1.0 eq) dropwise. Stir for 30 minutes to ensure complete enolate formation. Add the TBDMS-protected ester (1.1 eq) dropwise. Stir for 4 hours at room temperature. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to isolate the TBDMS-protected diketone .

-

Deprotection: Dissolve the protected diketone in THF at 0 °C. Add TBAF (1.0 M in THF, 1.2 eq) dropwise. Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1); the highly polar deprotected product will appear as a new spot with a significantly lower Rf. Upon completion (2-4 hours), quench with water, extract with EtOAc, and purify via flash chromatography .

Quantitative Data & Analytical Validation

Table 1: Comparative Analysis of Synthetic Workflows

| Parameter | Route A: Lactone Ring-Opening | Route B: Stepwise Protection |

| Step Count | 1 Step | 3 Steps |

| Atom Economy | High (Produces only MeOH as byproduct) | Low (Generates silyl and fluoride waste) |

| Expected Yield | 65% – 75% | 40% – 50% (Over 3 steps) |

| Scalability | Excellent (Kilogram scale viable) | Moderate (Best for discovery/mg-scale) |

| Primary Risk | Acid-catalyzed cyclization during workup | Retro-Claisen cleavage during deprotection |

Table 2: Analytical Characterization Metrics (Expected) Note: 1,3-diketones exist predominantly as their enol tautomers in non-polar NMR solvents (e.g., CDCl₃) due to the thermodynamic stability of the conjugated, hydrogen-bonded system .

| Analytical Method | Target Signal / Observation | Mechanistic Significance |

| ¹H NMR (CDCl₃) | Sharp singlet at ~16.2 ppm (1H) | Confirms the enol-OH proton, highly deshielded by strong intramolecular H-bonding. |

| ¹H NMR (CDCl₃) | Singlet at ~6.15 ppm (1H) | Confirms the C2 methine proton of the enol tautomer. |

| ¹H NMR (CDCl₃) | Broad singlet at ~2.5 - 3.0 ppm (1H) | Confirms the C6 terminal aliphatic hydroxyl group (exchanges with D₂O). |

| IR Spectroscopy | Broad stretch 3400 cm⁻¹, sharp 1600 cm⁻¹ | Confirms terminal -OH and the conjugated enol C=C/C=O system. |

| TLC (KMnO₄ Stain) | Rapid bright yellow spot on purple background | Self-validates the presence of the oxidizable enol double bond. |

References

-

[[2]]([Link]) "Synthesis of 1,3-diketone and its reaction with different N-nucleophiles". ResearchGate. URL: [Link]

-

Kel'in, A. "Recent Advances in the Synthesis of 1,3-Diketones". Current Organic Chemistry 7(16):1691-1711. URL: [Link]

-

US Patent 5,344,992 A. "Process for the preparation of linear 1,3-diketones". Google Patents. URL:

-

Beaudry Research Group. "High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid". Journal of Organic Chemistry. URL: [Link]

Sources

Application Note: Preparation and Utilization of 6-Hydroxy-1-phenylhexane-1,3-dione for Spectrophotometric Metal Analysis

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Ligand Synthesis, Liquid-Liquid Extraction, and UV-Vis Spectrophotometry

Introduction & Mechanistic Insights

β -Diketones are privileged scaffolds in analytical chemistry and drug development due to their exceptional metal-chelating properties. They undergo keto-enol tautomerization, allowing the deprotonated enolate form to act as a potent bidentate ligand. This coordination typically forms highly stable, six-membered metallacycles with transition metals and lanthanides, generating intense Ligand-to-Metal Charge Transfer (LMCT) bands that are ideal for UV-Vis spectrophotometric quantification [1].

While classic extractants like acetylacetone or dibenzoylmethane are widely used, 6-hydroxy-1-phenylhexane-1,3-dione (CAS 23894-54-4) offers a unique structural advantage. The presence of a terminal hydroxyl group on the aliphatic chain distinguishes it from traditional hydrophobic β -diketones.

Mechanistic Advantages of the Ligand:

-

Enhanced Phase Transfer: The terminal hydroxyl group increases the aqueous solubility of the uncomplexed ligand, facilitating faster equilibration during liquid-liquid extraction.

-

Secondary Coordination/Hydrogen Bonding: The hydroxyl tail can participate in secondary hydrogen bonding networks, which reduces the co-extraction of unwanted aqueous species (e.g., ammonia) and improves the phase separation profile compared to highly sterically hindered or purely hydrophobic β -diketones [2].

This application note details a self-validating workflow for the de novo synthesis of 6-hydroxy-1-phenylhexane-1,3-dione and its subsequent application in the spectrophotometric analysis of trace metal ions.

Chemical Synthesis Pathway

The preparation of 6-hydroxy-1-phenylhexane-1,3-dione is achieved via a cross-Claisen condensation between acetophenone and γ -butyrolactone [3].

Causality in Reaction Design: Sodium methoxide is utilized to deprotonate the α -carbon of acetophenone. Because the Claisen condensation is a reversible equilibrium, the byproduct methanol is actively distilled out of the reaction mixture prior to lactone addition. This forces the equilibrium forward. Furthermore, N-methylpyrrolidone (NMP) is employed as a co-solvent; its high dielectric constant prevents the premature precipitation of the sodium enolate intermediate, ensuring complete nucleophilic acyl substitution and ring-opening of the lactone.

Fig 1. Synthetic workflow for 6-hydroxy-1-phenylhexane-1,3-dione via Claisen condensation.

Protocol A: Synthesis of 6-Hydroxy-1-phenylhexane-1,3-dione

Table 1: Reagents for Synthesis

| Reagent | Molecular Weight | Equivalents | Amount | Role |

| Acetophenone | 120.15 g/mol | 1.0 eq | 60.0 g | Enolate Precursor |

| γ -Butyrolactone | 86.09 g/mol | 1.1 eq | 47.4 g | Acyl Acceptor |

| Sodium Methoxide (30% in MeOH) | 54.02 g/mol | 1.1 eq | 99.0 g | Base Catalyst |

| N-Methylpyrrolidone (NMP) | 99.13 g/mol | Solvent | 117.0 g | Polar Aprotic Solvent |

| Sulfuric Acid (50% aq) | 98.08 g/mol | As needed | ~28 mL | Quenching/Acidification |

Step-by-Step Methodology:

-

Base Preparation: In a 0.5 L double-jacketed reactor equipped with a mechanical stirrer, thermometer, and distillation apparatus, charge 99.0 g of 30% sodium methoxide solution and 100 g of NMP under a nitrogen atmosphere.

-

Methanol Removal: Heat the mixture to distill off approximately 62 g of methanol. Self-Validation Step: Monitor the distillation volume. Failure to remove methanol will result in poor yields due to lactone transesterification instead of Claisen condensation.

-

Condensation: Cool the resulting suspension to 30 °C and add an additional 17.0 g of NMP. Cool the batch further to 0 °C.

-

Reagent Addition: Over the course of 1 hour, dropwise add a pre-mixed solution of 60.0 g acetophenone and 47.4 g γ -butyrolactone, maintaining the internal temperature at 0 °C.

-

Maturation: Stir the mixture for 30 minutes at 0 °C, then allow it to warm to 20 °C and stir for an additional 2 hours.

-

Solvent Removal: Apply a vacuum and distill off approximately 120 g of solvent at a maximum internal temperature of 70 °C.

-

Workup & Extraction: Cool the residue to 30 °C and quench with 300 mL of deionized water. Extract the aqueous solution with xylene (3 × 70 mL) to remove unreacted acetophenone and organic impurities. Note: The target ligand remains in the aqueous phase as the water-soluble sodium enolate.

-

Isolation: Dilute the aqueous phase to 1200 mL with water. Slowly add 50% sulfuric acid until the pH reaches exactly 5.5. The product will precipitate as a pale crystalline solid.

-

Purification: Filter the precipitate, wash thoroughly with cold deionized water, and dry under vacuum at 30 °C to a constant weight. (Expected Yield: ~70-75%; Purity >97% via GC).

Spectrophotometric Analytical Workflow

Once synthesized, the ligand is utilized for the extraction and quantification of metal ions (e.g., Cu²⁺, Fe³⁺).

Causality in Analytical Design: The aqueous sample must be buffered (typically pH 4.0–6.0). If the pH is too low, the β -diketone remains protonated and cannot chelate. If the pH is too high, competing hydroxide ions will cause the metal to precipitate as an insoluble hydroxide [4]. Chloroform or xylene is selected as the organic extraction phase because the resulting neutral metal- β -diketonate complex is highly lipophilic and partitions quantitatively into the organic layer, leaving uncomplexed matrix interferents behind.

Fig 2. Spectrophotometric analytical workflow for metal ion determination using the synthesized ligand.

Protocol B: Metal Extraction and UV-Vis Measurement

Table 2: Typical Spectrophotometric Parameters for Metal- β -Diketonate Complexes

| Metal Ion | Optimal pH Range | Extraction Solvent | λmax (nm) | Molar Absorptivity ( ϵ ) |

| Copper (II) | 4.5 – 5.5 | Chloroform | ~ 340 - 360 | > 1.5 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Iron (III) | 3.0 – 4.5 | Xylene | ~ 410 - 430 | > 2.0 × 10⁴ L·mol⁻¹·cm⁻¹ |

| Uranium (VI) | 5.5 – 6.5 | Chloroform | ~ 380 - 400 | > 1.8 × 10⁴ L·mol⁻¹·cm⁻¹ |

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.03 g of the synthesized 6-hydroxy-1-phenylhexane-1,3-dione in 100 mL of absolute ethanol to create a 0.05 M stock ligand solution.

-

Sample Conditioning: Transfer 10.0 mL of the aqueous metal sample into a 50 mL separatory funnel. Add 2.0 mL of a sodium acetate/acetic acid buffer to adjust the solution to the optimal pH (see Table 2).

-

Ligand Introduction: Add 2.0 mL of the 0.05 M ligand solution to the separatory funnel. Swirl gently and allow 2 minutes for the initial chelation to occur.

-

Solvent Extraction: Add exactly 10.0 mL of the chosen organic solvent (e.g., Chloroform). Stopper the funnel and shake vigorously for 5–10 minutes.

-

Self-Validation Step: The aqueous phase should become colorless, while the organic phase takes on the characteristic color of the complex (e.g., yellow/green for Cu²⁺, deep red/orange for Fe³⁺), visually confirming successful partitioning.

-

-

Phase Separation: Allow the phases to separate for 10 minutes. Drain the lower organic layer through a phase-separator filter paper (to remove trace water droplets) into a dry glass vial.

-

Spectrophotometric Measurement: Transfer the organic extract to a 10 mm quartz cuvette. Measure the absorbance at the complex's λmax against a reagent blank (prepared identically but substituting deionized water for the metal sample).

-

Quantification: Calculate the metal concentration using a standard calibration curve generated from known metal standards subjected to the exact same extraction protocol.

References

-

E3S Web of Conferences. (2017). Solvent extraction of copper ions by 3-substituted derivatives of β-diketones. DOI: 10.1051/e3sconf/20171801016. Retrieved from[Link]

- Fuso, F., & Prikner, S. (1994). Process for the preparation of linear 1,3-diketones (US Patent 5,344,992A). U.S. Patent and Trademark Office.

-

MDPI Molecules. (2021). Recent Developments in the Synthesis of β-Diketones. DOI: 10.3390/molecules26206164. Retrieved from[Link]

Technical Support Center: Optimizing 6-Hydroxy-1-phenylhexane-1,3-dione Synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 6-hydroxy-1-phenylhexane-1,3-dione . This molecule—a highly functionalized β -diketone with a terminal hydroxyl group—is a critical intermediate in the development of complex heterocycles, pyrazole-based therapeutics, and chelating ligands[1].

Because this synthesis relies on a crossed Claisen condensation between a ketone and a cyclic ester (lactone), researchers frequently encounter challenges related to chemoselectivity, retro-Claisen reversibility, and unwanted cyclization. This guide, designed for drug development professionals and synthetic chemists, provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield production.

Part 1: Core Methodology & Reaction Design (FAQs)

Q: What is the most efficient synthetic route for 6-hydroxy-1-phenylhexane-1,3-dione? A: The most scalable and atom-economical route is the crossed Claisen condensation of acetophenone (the enolate precursor) with γ -butyrolactone (the electrophilic acyl donor)[2]. When the acetophenone enolate attacks the carbonyl of the lactone, the resulting tetrahedral intermediate collapses, opening the 5-membered ring to reveal a terminal alkoxide. Upon aqueous acidic quench, this yields the target 6-hydroxy-1-phenylhexane-1,3-dione.

Q: Why is the choice of base and solvent critical in this specific condensation? A: Acetophenone has a pKa of ~19, while the conjugate acid of sodium methoxide (NaOMe) has a pKa of ~15.5. Because NaOMe cannot quantitatively deprotonate acetophenone, the reaction relies on a thermodynamic driving force: the irreversible deprotonation of the highly acidic 1,3-diketone product (pKa ~9)[3]. To accelerate this equilibrium-driven process, Dimethyl Sulfoxide (DMSO) is used as a co-solvent. DMSO is a highly polar aprotic solvent that strongly solvates the sodium cation ( Na+ ). This leaves the enolate "naked" and highly nucleophilic, drastically increasing the rate of lactone attack over unwanted side reactions[4].

Part 2: Troubleshooting Guide

Q: I am observing high levels of acetophenone self-condensation (forming the aldol byproduct, dypnone). How can I minimize this? A: Dypnone formation occurs when the acetophenone enolate attacks another molecule of unreacted acetophenone rather than the γ -butyrolactone.

-

Causality: This is a concentration-dependent side reaction.

-

Solution: Never add the base to a bulk solution of the ketone. Instead, pre-mix the acetophenone and γ -butyrolactone, and add this mixture dropwise to the NaOMe/DMSO solution. This keeps the steady-state concentration of unreacted acetophenone extremely low, favoring the cross-condensation pathway.

Q: My reaction stalls at ~50% conversion when using Sodium Methoxide (NaOMe). What is going wrong? A: You are encountering Le Chatelier’s principle. The condensation produces methanol as a byproduct. If methanol accumulates in the reaction mixture, it drives the retro-Claisen condensation, pushing the equilibrium backward[5].

-

Solution: Apply a mild vacuum distillation (<60 °C) during the reaction to continuously strip methanol from the system[6]. Alternatively, switch to a non-nucleophilic, irreversible base like Sodium Hydride (NaH), which produces hydrogen gas instead of methanol.

Q: During the aqueous workup, my product cyclizes into a pyran derivative or reverts to a lactone. How do I isolate the linear product? A: The target molecule contains both a 1,3-dione and a terminal hydroxyl group, making it highly susceptible to intramolecular cyclization under strongly acidic conditions.

-

Solution: Do not quench with concentrated HCl. Quench the reaction strictly at 0 °C using a mild proton source, such as saturated aqueous ammonium chloride ( NH4Cl ) or carefully buffered acetic acid. This safely protonates the enolate and the terminal alkoxide without triggering acid-catalyzed cyclization.

Part 3: Experimental Workflow & Quantitative Data

Optimized Reaction Parameters

The following table summarizes the optimized stoichiometry and conditions required to maximize the yield of the linear 1,3-diketone while suppressing byproducts.

| Parameter | Optimized Condition | Acceptable Range | Mechanistic Causality / Impact |

| Acetophenone | 1.0 equiv | 1.0 - 1.05 equiv | Enolate precursor. Excess drives aldol self-condensation. |

| γ -Butyrolactone | 1.25 equiv | 1.1 - 1.5 equiv | Electrophile. A slight excess ensures complete consumption of the ketone. |

| Base (NaOMe) | 2.0 equiv | 1.8 - 2.5 equiv | 1 equiv forms the enolate; 1 equiv irreversibly deprotonates the final 1,3-diketone. |

| Solvent System | DMSO / Diglyme (1:1) | 20% - 80% DMSO | DMSO solvates Na+ , increasing enolate nucleophilicity[6]. |

| Temperature | 25 °C – 30 °C | 0 °C to +40 °C | >40 °C increases dypnone formation; <0 °C stalls the ring-opening step. |

Step-by-Step Self-Validating Protocol

This protocol is adapted from validated industrial methodologies for linear 1,3-diketone synthesis[6].

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a short-path vacuum distillation apparatus. Flush with inert gas (Nitrogen or Argon).

-

Base Suspension: Charge the flask with 100 mL of anhydrous DMSO, 100 mL of diethylene glycol dimethyl ether (Diglyme), and 2.0 equivalents of Sodium Methoxide (NaOMe) powder. Stir at 25 °C until a uniform suspension forms.

-

Co-Addition: Prepare a homogenous mixture of Acetophenone (1.0 equiv) and γ -Butyrolactone (1.25 equiv). Add this mixture dropwise via the dropping funnel over 45–60 minutes, maintaining the internal temperature strictly between 25 °C and 30 °C.

-

Equilibrium Shift (Methanol Removal): Once the addition is complete, apply a mild vacuum (approx. 50-100 mbar) and gently heat the flask to 45 °C. Distill off the generated methanol for 2 hours to drive the Claisen condensation to completion.

-

Self-Validation Check (In-Process): Pull a 0.1 mL aliquot, quench in 1 mL of sat. NH4Cl , and extract with Ethyl Acetate. Analyze via TLC (Hexanes/EtOAc 6:4). The reaction is complete when the UV-active acetophenone spot ( Rf ~0.7) is entirely replaced by a highly polar, UV-active streak corresponding to the diketone ( Rf ~0.2).

-

Quench & Isolation: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NH4Cl until the pH reaches ~6.5. Extract the aqueous layer three times with Methyl tert-butyl ether (MTBE). Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the crude 6-hydroxy-1-phenylhexane-1,3-dione.

Part 4: Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the reaction, highlighting the desired cross-condensation against the primary side reaction.

Caption: Reaction pathways for the synthesis of 6-hydroxy-1-phenylhexane-1,3-dione vs. aldol self-condensation.

Part 5: References

-

Process for the preparation of linear 1,3-diketones US Patent Office (US5344992A) URL:

-

The Claisen Condensation Organic Chemistry Portal URL:[Link]

Sources

- 1. ijpras.com [ijpras.com]

- 2. KR0168056B1 - Process for the production of linear 1,3-diketones - Google Patents [patents.google.com]

- 3. The Claisen Condensation [sites.science.oregonstate.edu]

- 4. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

- 5. PROCESS FOR BASE-PROMOTED CONDENSATION REACTIONS AND BASE REAGENT THEREFOR - Patent 1349823 [data.epo.org]

- 6. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]

Advanced Ligand Profiling: 6-Hydroxy-1-phenylhexane-1,3-dione vs. Acetylacetone in Coordination Chemistry and Drug Design

In the design of transition metal complexes for catalysis, materials science, and pharmacology, the choice of chelating ligand dictates the thermodynamic stability and functional applicability of the resulting architecture. While the ubiquitous acetylacetone (acac) remains the fundamental standard for β-diketonate coordination, advanced functionalized alternatives like 6-hydroxy-1-phenylhexane-1,3-dione (HPHD) are redefining the parameters of ligand efficiency.

This guide provides an objective, data-driven comparison of these two ligands, focusing on structural causality, thermodynamic metrics, and self-validating experimental workflows.

Structural and Electronic Causality

To understand the divergent behavior of these ligands, one must analyze their structural substituents and how they influence keto-enol tautomerization.

Acetylacetone (acac): As the simplest β-diketone, acac exists predominantly (70–90%) in its enol form in organic solvents due to the resonance stabilization of a pseudo-aromatic 6-π electron system and strong intramolecular hydrogen bonding[1]. With a pKa of 8.93, it acts as a weak carbon acid, readily deprotonating to form symmetrical, highly stable bidentate chelates[2]. However, its aliphatic methyl groups render the resulting complexes highly volatile and devoid of secondary functionalization sites.

6-Hydroxy-1-phenylhexane-1,3-dione (HPHD): HPHD (CAS 23894-54-4)[3] introduces two critical structural modifications: a phenyl ring at the C1 position and a hydroxypropyl chain extending from the C4 position.

-

Electronic Causality: The phenyl ring extends the π-conjugation of the β-diketonate core. Upon enolization, this extended resonance stabilizes the enolate anion more effectively than the electron-donating methyl groups of acac. Consequently, the enolic proton becomes slightly more acidic, facilitating metal coordination at lower pH thresholds and red-shifting the UV-Vis absorption profile of the complex.

-

Steric & Solvation Causality: The terminal hydroxyl group on the alkyl chain acts as a potent hydrogen-bond donor/acceptor. This fundamentally alters the solvation shell of the complex, pulling the highly lipophilic core back toward an amphiphilic state ideal for cellular membrane permeability.

Thermodynamic vs. Functional Ligand Efficiency (LE)

In traditional drug discovery, Ligand Efficiency (LE) is defined as the binding free energy (ΔG) divided by the Number of Heavy Atoms (NHA).

Because acac possesses only 7 heavy atoms, it exhibits an exceptionally high thermodynamic LE. It binds strongly and efficiently to metal centers (e.g., Cu²⁺, Ru²⁺) with minimal steric penalty. HPHD, with 15 heavy atoms, inherently yields a lower numerical LE.

However, as demonstrated in advanced organometallic studies, ligand efficiency is highly context- and substrate-dependent[4]. In the realm of targeted metallodrugs, raw binding affinity is insufficient. HPHD excels in Functional Ligand Efficiency . The terminal -OH group provides a critical synthetic handle for bioconjugation (e.g., esterification with targeting peptides or fluorophores) without disrupting the primary metal-coordination sphere. Acac lacks this handle, making it a functional dead-end for targeted delivery systems.

Fig 1. Comparative coordination logic and bioconjugation pathways for acac vs. HPHD ligands.

Quantitative Data Presentation

The following table summarizes the physicochemical and efficiency metrics differentiating the two ligands.

| Property | Acetylacetone (acac) | 6-hydroxy-1-phenylhexane-1,3-dione (HPHD) |

| Molecular Formula | C₅H₈O₂ | C₁₂H₁₄O₃ |

| Molecular Weight | 100.12 g/mol | 206.24 g/mol |

| Heavy Atoms (NHA) | 7 | 15 |

| Estimated pKa | 8.93 | ~8.5 (Resonance stabilized) |

| Coordination Mode | Bidentate (O,O') | Bidentate (O,O') + Tethered -OH |

| Complex Lipophilicity | Highly Lipophilic / Volatile | Amphiphilic (Tuned LogP) |

| Ligand Efficiency (LE) | High (Thermodynamic) | Moderate (Thermodynamic), High (Functional) |

Self-Validating Experimental Workflows

To objectively compare the performance of these ligands, researchers must synthesize their respective metal complexes and evaluate their partition coefficients (LogP). The following protocols are designed as self-validating systems to ensure absolute data trustworthiness.

Protocol A: Synthesis of[Cu(L)₂] Complexes

Causality Check: The reaction utilizes Sodium Methoxide (NaOMe) rather than weaker bases to ensure rapid, quantitative deprotonation of the β-diketone, driving the equilibrium entirely toward the reactive enolate form.

-

Ligand Preparation: Dissolve 2.0 equivalents of the chosen ligand (acac or HPHD) in anhydrous methanol (10 mL).

-

Deprotonation: Add 2.0 equivalents of NaOMe. Stir for 15 minutes at room temperature to generate the enolate.

-

Metal Coordination: Dropwise, add a solution of 1.0 equivalent of Cu(OAc)₂ dissolved in methanol. A rapid color change (typically to deep blue/green) indicates chelation.

-

Isolation: Stir for 2 hours. Isolate the resulting precipitate via vacuum filtration. Wash with cold ethanol to remove unreacted ligand, and dry in vacuo.

Protocol B: Self-Validating LogP Determination (Shake-Flask Method)

Causality Check: Solvents must be pre-saturated with one another prior to the experiment. If pure water and pure octanol are used, they will partially dissolve into each other during shaking, altering the phase volumes and skewing the concentration calculations.

-

Preparation: Prepare a 1.0 mM solution of the synthesized [Cu(L)₂] complex in octanol (pre-saturated with water).

-

Equilibration: Combine 5.0 mL of the organic solution with 5.0 mL of water (pre-saturated with octanol) in a separatory funnel.

-

Partitioning: Shake vigorously at 25°C for 60 minutes to ensure thermodynamic equilibrium, then allow phases to separate completely.

-

Self-Validation (Mass Balance): Quantify the complex concentration in both phases using UV-Vis spectroscopy. Crucial Step: Calculate the total mass recovered ( Massoctanol+Masswater ). If the recovered mass is <95% of the initial input, it indicates interfacial precipitation or ligand dissociation, and the assay must be invalidated.

-

Calculation: If mass balance is confirmed, calculate LogP = log10([Complex]oct/[Complex]aq) .

Fig 2. Self-validating experimental workflow for synthesizing and profiling beta-diketonate complexes.

References

-

Acetylacetone (CID 31261) Chemical and Physical Properties Source: PubChem, National Institutes of Health (NIH) URL:[Link]

-

Catalytic Annulation of Heterocycles: Substrate-Dependent Ligand Efficiency Source: Organometallics (ACS Publications) URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-hydroxy-1-phenylhexane-1,3-dione: Tautomeric and Ionization Effects

Introduction

6-hydroxy-1-phenylhexane-1,3-dione is a β-diketone featuring a phenyl group and a terminal hydroxyl group. Such structures are of significant interest in medicinal chemistry and materials science. The analysis of these molecules and their metabolites is critical, and mass spectrometry (MS) stands as a primary tool for their structural elucidation. However, the inherent keto-enol tautomerism of β-diketones presents a unique analytical challenge and opportunity.[1][2][3] The diketo and keto-enol forms are distinct chemical species that can exhibit vastly different fragmentation patterns in the gas phase.[1][4]

This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of the keto and enol tautomers of 6-hydroxy-1-phenylhexane-1,3-dione. We will explore the fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, offering researchers a predictive framework for identifying this compound and its isomers in complex matrices.

The Tautomeric Equilibrium in the Gas Phase

1,3-diketones exist as an equilibrium mixture of a diketo tautomer and two possible keto-enol tautomers. The enol form is often stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. In the gas phase, particularly during Gas Chromatography-Mass Spectrometry (GC-MS) analysis, these tautomers can often be separated chromatographically, allowing for the acquisition of distinct mass spectra for each form.[1][5] This separation is crucial, as the molecular ions of the tautomers are generally stable and do not interconvert within the mass spectrometer, leading to unique and structure-specific fragmentation channels.[1][4]

Part 1: Electron Ionization (EI) Mass Spectrometry Analysis

Electron Ionization (EI) is a high-energy technique that imparts significant internal energy to the analyte molecule, resulting in extensive and structurally informative fragmentation.[6][7] The resulting mass spectrum is a fingerprint that can be used for library matching and detailed structural analysis.

Fragmentation of the Diketo Tautomer

The molecular ion (M⁺˙) of the diketo form of 6-hydroxy-1-phenylhexane-1,3-dione (m/z 206) is expected to undergo several characteristic fragmentation reactions common to ketones.

-

α-Cleavage: This is a primary fragmentation mode for ketones, involving the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[8][9][10] For this molecule, two principal α-cleavages are predicted:

-

Cleavage between C1 and C2, leading to the formation of the highly stable benzoyl cation (m/z 105 ) and a neutral radical. This is often a dominant peak for aromatic ketones.[11]

-

Cleavage between C3 and C4, which after a hydrogen rearrangement can lead to the acetyl cation (m/z 43 ). This is a common fragment for methyl ketones and can arise from the C2-C3 bond cleavage as well.[1][9]

-

-

McLafferty Rearrangement: This characteristic rearrangement occurs in carbonyl compounds possessing an accessible γ-hydrogen.[12][13] The diketone has γ-hydrogens relative to both carbonyls.

-

Relative to the C1 carbonyl: A γ-hydrogen transfer from C5 to the C1 carbonyl oxygen, followed by cleavage of the C2-C3 bond, would result in the formation of a neutral alkene and a charged enol fragment at m/z 120 .

-

Relative to the C3 carbonyl: A γ-hydrogen transfer from the hydroxyl group's methylene (C6) is sterically hindered and less likely. However, a γ-hydrogen from C5 can be transferred to the C3 carbonyl oxygen, leading to a different enol fragment ion.

-

-

Charge-Site Initiated Cleavage: The hydroxyl group can direct fragmentation. A common pathway is the loss of a water molecule (H₂O) from the molecular ion, leading to a fragment at m/z 188 . Subsequent fragmentation of the alkyl chain can also occur.

Below is a diagram illustrating the primary fragmentation pathways for the diketo tautomer.

Caption: Predicted EI fragmentation pathways for the diketo tautomer.

Fragmentation of the Enol Tautomer

The enol tautomer, stabilized by intramolecular hydrogen bonding, presents a different fragmentation landscape. The presence of a C=C double bond and a hydroxyl group within the pseudo-ring structure directs the fragmentation.

-

Allylic Cleavage: The enol form contains an allylic C-C bond. Cleavage of this bond is a favorable process.[4] For the enol tautomer, cleavage of the C4-C5 bond would be an allylic cleavage, leading to a resonance-stabilized cation.

-

Retro-Diels-Alder (RDA)-type Reaction: The cyclic enol structure can undergo RDA-type fragmentation, leading to the expulsion of a neutral molecule.

-

Dominant Phenyl Ketone Fragmentation: Similar to the keto form, cleavage to produce the benzoyl cation (m/z 105 ) is expected to be a major pathway. The stability of this ion makes it a common feature regardless of the initial tautomeric form.

The fragmentation of the enol tautomer often leads to fragment ions that are also present in the diketo spectrum, but the relative intensities can be markedly different, providing the key to differentiation.[1]

Caption: Predicted EI fragmentation pathways for the enol tautomer.

Comparative Summary of Predicted EI-MS Fragments

The key to distinguishing the tautomers lies in comparing the relative abundances of shared ions and identifying unique, diagnostic fragments for each form.

| Predicted m/z | Proposed Ion Structure / Origin | Expected in Keto Form? | Expected in Enol Form? | Diagnostic Value |

| 206 | Molecular Ion [M]⁺˙ | Yes (High) | Yes (High) | Low |

| 188 | [M - H₂O]⁺˙ | Yes | Yes | Low |

| 147 | Allylic Cleavage Product | Low | High | High (for Enol) |

| 120 | McLafferty Rearrangement Product | High | Low | High (for Keto) |

| 105 | Benzoyl Cation [C₆H₅CO]⁺ | Very High | Very High | Low (but confirms phenyl-keto moiety) |

| 43 | Acetyl Cation [CH₃CO]⁺ | High | Low | High (for Keto) |

Part 2: Soft Ionization (ESI-MS/MS) Analysis

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ with little to no in-source fragmentation.[14][15] This makes it ideal for determining the molecular weight of the analyte. Structural information is then obtained via tandem mass spectrometry (MS/MS), where the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID).

For 6-hydroxy-1-phenylhexane-1,3-dione, ESI in positive mode would be expected to generate a prominent ion at m/z 207 ([M+H]⁺).

Collision-Induced Dissociation (CID) of [M+H]⁺

The fragmentation of the protonated molecule (m/z 207) will proceed through different, lower-energy pathways than EI.

-

Neutral Losses: The most common CID fragmentations are the losses of small, stable neutral molecules.

-

Loss of Water: The protonated molecule will readily lose a molecule of water (18 Da) from the hydroxyl group, yielding a fragment at m/z 189 .

-

Loss of Benzene: In protonated aromatic ketones, proton transfer to the phenyl ring can trigger the loss of benzene (78 Da), resulting in a fragment at m/z 129 .[16][17]

-

-

Charge-Remote Fragmentation (CRF): CRF describes fragmentations of a long alkyl chain that occur at a site remote from the location of the charge.[18][19][20] In the CID spectrum of the [M+H]⁺ ion, after the initial loss of water, the resulting ion may undergo CRF along the hexane chain, leading to a series of losses of CₙH₂ₙ₊₂ units.[21] This can provide information about the length and structure of the alkyl chain.

Part 3: Experimental Protocols

To validate the theoretical fragmentation patterns, specific experimental setups are required. The choice between GC-MS and LC-MS fundamentally alters the information obtained.

Protocol 1: GC-MS for Tautomer Separation and EI Fragmentation

This protocol is designed to separate the keto and enol tautomers chromatographically before they enter the mass spectrometer.

-

Sample Preparation: Dissolve the sample (1 mg/mL) in a non-polar, aprotic solvent like dichloromethane to preserve the tautomeric equilibrium present in that solvent.

-

Instrumentation: Use a standard GC-MS system.

-

GC Method:

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Inlet: Set to 250°C with a split ratio of 20:1.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Method (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Data Analysis: Extract the mass spectra from the two separated chromatographic peaks corresponding to the keto and enol forms and compare their fragmentation patterns. The enol form, being more polar due to the hydroxyl group, may have a slightly longer retention time.[5]

-

Caption: Workflow for GC-MS analysis to separate and identify tautomers.

Protocol 2: LC-MS for Soft Ionization and MS/MS Analysis

This protocol is suited for analyzing the compound without derivatization and obtaining molecular weight information, followed by structural analysis via CID.

-

Sample Preparation: Dissolve the sample (100 µg/mL) in a mobile phase-compatible solvent like methanol.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

LC Method:

-

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

-

MS Method (ESI-MS/MS):

-

Ion Source: ESI in positive ion mode.

-

Capillary Voltage: 4.0 kV.

-

Gas Temperature: 325°C.

-

Full Scan MS: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion at m/z 207.

-

Tandem MS (CID): Isolate the precursor ion at m/z 207 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

-

Conclusion

The mass spectrometric analysis of 6-hydroxy-1-phenylhexane-1,3-dione is a clear illustration of how molecular structure and analytical technique dictate fragmentation behavior.

-

Under EI-MS , the distinct fragmentation patterns of the keto and enol tautomers allow for their unambiguous identification, provided they are chromatographically separated. The presence of a strong m/z 120 peak is indicative of the keto form (via McLafferty rearrangement), while an enhanced m/z 147 peak suggests the enol form (via allylic cleavage).

-

Under ESI-MS/MS , the analysis provides clear molecular weight information from the [M+H]⁺ ion. Subsequent CID experiments primarily yield fragments from the loss of neutral molecules like water, offering complementary structural data focused on the lability of the functional groups.

For researchers in drug development and related fields, understanding these divergent fragmentation pathways is paramount. It enables the confident identification of the specific tautomeric form of a molecule, which can have significant implications for its biological activity and metabolic fate. This guide provides the foundational principles and practical protocols to navigate the complexities of analyzing such fascinating molecules.

References

-

Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. ([Link])

-

Behavior of β-Diketone Metal Chelates in Gas Chromatography and Effect of Chelate Stability on Detection Sensitivity. J-Stage. ([Link])

-

Mass Spectrometry of Tautomeric Compounds. I. Absence of Keto-Enol Tautomerism in Fragment Ions. Bulletin of the Chemical Society of Japan. ([Link])

-

Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. ([Link])

-

Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. ([Link])

-

McLafferty Rearrangement: Definition, Examples and Mechanism. Chemistry Learner. ([Link])

-

Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Lupine Publishers. ([Link])

-

Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study. Academia.edu. ([Link])

-

McLafferty Rearrangement. ([Link])

-

(PDF) Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations. ResearchGate. ([Link])

-

McLafferty rearrangement. Wikipedia. ([Link])

-

The Surprising Dynamics of the McLafferty Rearrangement. MSU Chemistry. ([Link])

-

The Surprising Dynamics of the McLafferty Rearrangement. The Journal of Physical Chemistry Letters. ([Link])

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. ([Link])

-

Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. PMC. ([Link])

-

Identification of Modified and Unmodified Lipophilic B-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms). Semantic Scholar. ([Link])

-

Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation. ACS Publications. ([Link])

-

Charge-remote fragmentation and the two-step elimination of alkanols from fast atom bombardment-desorbed (M + H)+, (M + Cat)+, a. ([Link])

-

Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry. PubMed. ([Link])

-

charge-remote fragmentation of gas-phase ions: mechanistic and energetic considerations in the dissoci. Department of Chemistry and Biochemistry. ([Link])

-

Electrospray Ionization Mass Spectrometric Study of the Gas-Phase Coordination Chemistry of Be2+ Ions with 1,2- and 1,3-Diketone Ligands. ACS Publications. ([Link])

-

Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. ([Link])

-

Electrospray Ionization Mass Spectrometric Study of the Gas-Phase Coordination Chemistry of Be2+ Ions with 1,2- and 1,3-Diketone Ligands. PubMed. ([Link])

-

Applications and mechanisms of charge-remote fragmentation. PubMed. ([Link])

-

Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. ([Link])

-

Mass Spectrometry: Fragmentation. ([Link])

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. ([Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. ([Link])

-

Gas Chromatography - Mass Spectrometry. CSUN. ([Link])

-

Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. PubMed. ([Link])

-

Applications and mechanisms of charge-remote fragmentation. ResearchGate. ([Link])

-

Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. ResearchGate. ([Link])

-

Fragmentation (mass spectrometry). Wikipedia. ([Link])

-

Interpretation of mass spectra. ([Link])

-

mass spectra - fragmentation patterns. Chemguide. ([Link])

-

Mass Spectrometry Fragmentation. ([Link])

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. (PDF) Separation of keto–enol tautomers in β-ketoesters: a gas chromatography–mass spectrometric study [academia.edu]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. csun.edu [csun.edu]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. Measurement of ionic resonances in alkyl phenyl ketone cations via infrared strong field mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 13. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 14. lupinepublishers.com [lupinepublishers.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]